[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
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Overview
Description
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a difluoroethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine derivatives with difluoroethylating agents. One common method includes the use of difluoroethyl halides in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoroethyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoroethyl-substituted pyrrolidines, aldehydes, carboxylic acids, and various alcohol derivatives.
Scientific Research Applications
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol: can be compared with other difluoroethyl-substituted pyrrolidines and pyrrolidine derivatives.
Pyrrolidin-2-ones: These compounds share the pyrrolidine core but differ in their functional groups, leading to variations in their chemical and biological properties.
3-Iodopyrroles: These compounds have a similar pyrrolidine structure but with an iodine substituent, which imparts different reactivity and applications.
Uniqueness
The presence of the difluoroethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for developing pharmaceuticals and studying biochemical pathways.
Properties
IUPAC Name |
[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMHXIIQNHRCZ-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1568002-74-3 |
Source
|
Record name | [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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